molecular formula C16H23NO2 B2855174 N-[1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-yl]prop-2-enamide CAS No. 2305336-11-0

N-[1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-yl]prop-2-enamide

Cat. No. B2855174
CAS RN: 2305336-11-0
M. Wt: 261.365
InChI Key: RGSAYIYEFWNQKD-UHFFFAOYSA-N
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Description

N-[1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-yl]prop-2-enamide, also known as MMMP, is a synthetic compound that has shown potential for use in scientific research. MMMP is a member of the synthetic cannabinoid family and has been found to have similar effects to other cannabinoids such as THC. In

Mechanism of Action

N-[1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-yl]prop-2-enamide acts as a partial agonist at both the CB1 and CB2 cannabinoid receptors. This means that it activates the receptors, but not to the same extent as a full agonist such as THC. N-[1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-yl]prop-2-enamide has also been found to inhibit the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, N-[1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-yl]prop-2-enamide increases the levels of endocannabinoids in the body, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
N-[1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-yl]prop-2-enamide has been found to have a variety of biochemical and physiological effects. In animal studies, N-[1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-yl]prop-2-enamide has been found to reduce pain sensitivity, increase appetite, and decrease anxiety. N-[1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-yl]prop-2-enamide has also been found to have anti-inflammatory effects, which may make it useful for treating conditions such as arthritis. However, more research is needed to fully understand the biochemical and physiological effects of N-[1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-yl]prop-2-enamide.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-yl]prop-2-enamide in lab experiments is that it is a synthetic compound, which means that it can be produced in a consistent and reproducible manner. This is in contrast to natural cannabinoids such as THC, which can vary in potency depending on the source. However, one limitation of using N-[1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-yl]prop-2-enamide is that it is a relatively new compound, and more research is needed to fully understand its effects and potential uses.

Future Directions

There are a number of future directions for research on N-[1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-yl]prop-2-enamide. One area of interest is its potential as a treatment for chronic pain. N-[1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-yl]prop-2-enamide has been found to reduce pain sensitivity in animal studies, and more research is needed to determine whether it could be an effective treatment for chronic pain in humans. Another area of interest is its potential as a treatment for anxiety and depression. N-[1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-yl]prop-2-enamide has been found to have anxiolytic effects in animal studies, and more research is needed to determine whether it could be an effective treatment for anxiety and depression in humans. Finally, more research is needed to fully understand the biochemical and physiological effects of N-[1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-yl]prop-2-enamide, as well as its potential uses in a variety of conditions.

Synthesis Methods

The synthesis of N-[1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-yl]prop-2-enamide involves the reaction of 2-methoxy-5-methylphenylacetonitrile with 3-methyl-2-butenoic acid in the presence of a base such as potassium carbonate. The resulting product is N-[1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-yl]prop-2-enamide, which can be purified using standard laboratory techniques.

Scientific Research Applications

N-[1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-yl]prop-2-enamide has shown potential for use in scientific research due to its ability to activate cannabinoid receptors. Cannabinoid receptors are found throughout the body and are involved in a variety of physiological processes including pain sensation, mood regulation, and appetite control. N-[1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-yl]prop-2-enamide has been shown to have similar effects to THC, the primary psychoactive component of cannabis, but with fewer side effects.

properties

IUPAC Name

N-[1-(2-methoxy-5-methylphenyl)-3-methylbutan-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-6-16(18)17-14(11(2)3)10-13-9-12(4)7-8-15(13)19-5/h6-9,11,14H,1,10H2,2-5H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSAYIYEFWNQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)CC(C(C)C)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-yl]prop-2-enamide

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